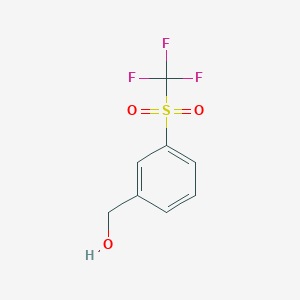

3-(Trifluoromethylsulphonyl)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethylsulphonyl)benzyl alcohol is a compound that can be associated with various chemical reactions and syntheses involving trifluoromethanesulfonate (triflate) groups. The triflate group is known for its strong electron-withdrawing properties and its ability to activate adjacent functional groups towards nucleophilic attack. This functionality is often exploited in synthetic organic chemistry to facilitate a variety of transformations, including alkylation, acylation, and etherification reactions .

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of triflic acid or its derivatives as catalysts or reagents. For instance, triflic acid has been used to catalyze Friedel-Crafts alkylations, leading to the formation of diarylmethanes . Similarly, the combination of 1-benzenesulfinyl piperidine and triflic anhydride has been employed to activate thioglycosides for conversion to glycosyl triflates . In the context of benzyl alcohols, rare earth metal triflates have been used as catalysts for benzyl-etherification, demonstrating the versatility of triflates in promoting various bond-forming reactions .

Molecular Structure Analysis

The molecular structure of triflate-substituted benzyl alcohols can be quite complex. An example is the hexameric alcohol [2,4,6-(CF3)3C6H2CH2OH]6, which exhibits an S6 symmetric cyclic hexamer structure as determined by X-ray diffraction . This highlights the potential for triflate-substituted benzyl alcohols to form unique and intricate molecular architectures.

Chemical Reactions Analysis

Triflate groups are instrumental in directing regioselective chemical reactions. For example, (trifluoromethanesulfonyloxy)benzynes undergo highly regioselective (3 + 2) cycloadditions with 1,3-dipoles, and the triflyloxy group significantly influences the regiocontrol of these additions . Additionally, scandium triflate has been shown to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triflate-containing compounds are often characterized by their reactivity and solubility. Benzyltriphenylphosphonium peroxymonosulfate, for instance, is a stable white powder that can oxidize alcohols under solvent-free conditions and is soluble in various organic solvents . Ionic triflates are strongly solvated by their conjugate acid, and their solvation behavior in solvents like dichloromethane and acetonitrile has been studied using NMR, revealing the formation of homoconjugates with large formation constants .

Scientific Research Applications

Electrolytes and Fuel Cells

A study details the preparation of numerous salts of the (CF3SO2)2N− anion, also known as TFSI, via a one-pot procedure. This process involves the treatment of N-benzyl trifluoromethanesulfonimide with ethanol to form an oxonium intermediate, further neutralized by various bases to yield metallic or trialkylammonium triflimides salts. These salts, associated with a wide range of metallic or organic cations, find applications in electrolytes for batteries, fuel cells, ionic liquids, or as Lewis acids (Àrvai et al., 2009).

Catalysis and Synthetic Chemistry

Research illustrates that the combination of a secondary benzyl alcohol with metal triflate (e.g., La, Yb, Sc, and Hf triflate) in nitromethane forms a highly effective secondary-benzylation system. This system enables secondary benzylation of various nucleophiles with secondary benzyl alcohol and minimal amounts of metal triflate, even in the presence of water. The process is highly versatile, allowing for the alkylation of aromatic compounds, olefins, and even nucleophiles with acid-sensitive functional groups (Noji et al., 2003).

Synthesis of Phosphonates and Ethers

A methodology for producing (±)-α-aryl/methylsulfonamidomethylphosphonates and new (±)-γ-aryl/methyl sulfonamidomethylvinylphosphonates has been developed. This involves reactions of (±)-α-hydroxyphosphonates with sulfonamides in the presence of triflic acid. This method also provides a route for the sulfonoamidation of benzyl alcohol when using α-hydroxyphosphonates with a benzyloxy group (Pallikonda & Chakravarty, 2013).

Renewable Benzyl Alcohol Production

Innovative research has explored the de novo biosynthesis of benzyl alcohol from renewable glucose using a non-natural pathway engineered in Escherichia coli. This approach involves the conversion of endogenous phenylpyruvate to benzaldehyde, followed by a rapid and efficient reduction to benzyl alcohol. The process showcases the potential for biosynthetically producing benzyl alcohol, a valuable solvent and intermediate chemical in various industries (Pugh et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

[3-(trifluoromethylsulfonyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMBYRXFWHZGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1274903-38-6 |

Source

|

| Record name | 3-(Trifluoromethylsulphonyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)